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Head-to-Head Comparison: AZD2906 and
AZD9567
A Comprehensive Analysis for Researchers and Drug Development Professionals

In the landscape of glucocorticoid receptor (GR) modulation, two notable compounds have

emerged from AstraZeneca's pipeline: AZD2906, a potent full agonist, and AZD9567, a

selective glucocorticoid receptor modulator (SGRM). While both interact with the GR, their

distinct mechanisms of action translate to different preclinical and clinical profiles. This guide

provides an objective, data-driven comparison of AZD2906 and AZD9567 to inform

researchers, scientists, and drug development professionals.

Executive Summary
AZD2906 is a powerful, non-steroidal, full agonist of the glucocorticoid receptor, demonstrating

high potency in preclinical models. In contrast, AZD9567 is a first-in-class, oral, non-steroidal

SGRM designed to retain the anti-inflammatory efficacy of traditional corticosteroids while

mitigating associated adverse effects. The fundamental difference lies in their interaction with

the GR and the subsequent downstream genomic effects, with AZD9567 engineered for a more

favorable safety profile. AZD2906 has been utilized as a reference compound in the

development of selective modulators like AZD9567.
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Mechanism of Action: Full Agonist vs. Selective
Modulator
The differential effects of AZD2906 and AZD9567 stem from their distinct interactions with the

glucocorticoid receptor, which primarily regulates gene expression through two main

mechanisms: transactivation and transrepression.

Transrepression: This is largely considered the pathway for the anti-inflammatory effects of

glucocorticoids. The GR, upon activation, interacts with and inhibits pro-inflammatory

transcription factors such as NF-κB and AP-1, thereby downregulating the expression of

inflammatory genes.

Transactivation: This process involves the GR binding directly to glucocorticoid response

elements (GREs) on the DNA as a dimer, leading to the upregulation of various genes. While

some of these genes have anti-inflammatory roles, this pathway is also associated with

many of the undesirable side effects of glucocorticoids, such as metabolic dysregulation and

bone density loss.

AZD2906, as a full GR agonist, potently induces both transrepression and transactivation.[1]

This leads to strong anti-inflammatory effects but also a higher potential for mechanism-based

side effects.

AZD9567, a selective GR modulator, is designed to preferentially induce transrepression over

transactivation.[2] This "dissociation" is key to its improved safety profile, aiming to deliver anti-

inflammatory benefits with a reduced burden of corticosteroid-related adverse events.[2][3]
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Figure 1: Comparative Signaling Pathways of AZD2906 and AZD9567

Quantitative Data Presentation
The following tables summarize the available quantitative data for AZD2906 and AZD9567. It is

important to note that a direct comparison is challenging as the compounds were not always

tested in the same studies under identical conditions.

Table 1: In Vitro Potency and Selectivity
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Parameter AZD2906 AZD9567
Reference
Compound

GR Binding Affinity

(nM)
2.8[1]

Higher than

prednisolone[2]
-

EC50 in human

PBMC (LPS-induced

TNF-α production,

nM)

2.2[1]

Similar anti-

inflammatory effects

to prednisolone[2]

-

Mineralocorticoid

Receptor Affinity

Selective against

MR[1]

10,000-fold lower than

prednisolone[2]
Prednisolone

Table 2: Preclinical and Clinical Overview
Feature AZD2906 AZD9567

Development Stage Preclinical[1] Phase 2 Clinical Trials[4]

GR Agonism Full Agonist[1]
Selective Modulator (Partial

Agonist)

Key Preclinical Findings

Potent anti-inflammatory

effects in a mouse model of

TNF-induced inflammation.[1]

Similar anti-inflammatory

effects to prednisolone in a rat

model of joint inflammation.[2]

Less deleterious effect on

glucose homeostasis

compared to prednisolone.[2]

Safety Profile

Increased incidence of

micronucleated immature

erythrocytes in rats at the

maximum tolerated dose.[1]

Safe and well-tolerated in

Phase 1 and 2a studies.[2][4]

No alteration of serum

electrolyte balance, unlike

prednisolone.[4]

Clinical Application
Not pursued for clinical

development.

Investigated for inflammatory

diseases such as rheumatoid

arthritis.[5]
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Experimental Protocols
LPS-Induced TNF-α Release in Human Peripheral Blood
Mononuclear Cells (PBMCs)
This assay is a standard method to evaluate the anti-inflammatory potential of compounds.

Experimental Workflow: TNF-α Release Assay
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Figure 2: Workflow for LPS-Induced TNF-α Release Assay

Methodology:

PBMC Isolation: Peripheral blood mononuclear cells are isolated from whole blood of healthy

donors using Ficoll-Paque density gradient centrifugation.

Cell Culture: PBMCs are seeded in 96-well plates at a specific density (e.g., 2 x 105

cells/well) in a suitable culture medium (e.g., RPMI 1640) supplemented with fetal bovine

serum.

Compound Treatment: Cells are pre-incubated with various concentrations of the test

compounds (AZD2906 or AZD9567) for a specified time (e.g., 1 hour).

LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells to a final

concentration (e.g., 10 ng/mL) to induce an inflammatory response and TNF-α production.

Incubation: The plates are incubated for a set period (e.g., 18-24 hours) at 37°C in a

humidified atmosphere with 5% CO2.

Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free

supernatant is collected.
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TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using a

specific enzyme-linked immunosorbent assay (ELISA) kit.

Data Analysis: The results are used to generate a dose-response curve, and the half-

maximal effective concentration (EC50) is calculated to determine the potency of the

compound.

Phase 2a Clinical Trial in Rheumatoid Arthritis (for
AZD9567)
Objective: To assess the efficacy, safety, and tolerability of AZD9567 compared to a standard

corticosteroid, prednisolone, in patients with active rheumatoid arthritis.

Methodology:

Study Design: A randomized, double-blind, parallel-group study.[5]

Participants: Patients with a diagnosis of active rheumatoid arthritis.

Intervention: Patients are randomized to receive either AZD9567 or prednisolone orally once

daily for a specified treatment period (e.g., 14 days).[5]

Primary Endpoint: The primary measure of efficacy is typically the change from baseline in

the Disease Activity Score 28 (DAS28) with C-reactive protein (CRP).

Secondary Endpoints: These may include assessments of tender and swollen joint counts,

patient and physician global assessments of disease activity, and safety and tolerability

assessments.[5]

Biomarker Analysis: Blood samples are often collected for exploratory biomarker analysis to

further understand the compound's mechanism of action.

Conclusion
AZD2906 and AZD9567 represent two distinct approaches to glucocorticoid receptor

modulation. AZD2906 is a potent full agonist with strong anti-inflammatory activity, but its

development was likely hampered by safety concerns typical of non-selective GR activation.
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AZD9567, emerging from a more refined drug design strategy, demonstrates the potential of

selective GR modulation to uncouple the desired anti-inflammatory effects from the adverse

metabolic and other side effects associated with traditional corticosteroids. The clinical data for

AZD9567, particularly its comparison with prednisolone, suggests a promising therapeutic

window for this new class of anti-inflammatory agents. For researchers in the field, the

contrasting profiles of these two molecules provide valuable insights into the structure-activity

relationships of GR ligands and the therapeutic potential of selective modulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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